molecular formula C14H19N3O B6500897 N-(2-{7-methylimidazo[1,2-a]pyridin-2-yl}ethyl)butanamide CAS No. 868977-76-8

N-(2-{7-methylimidazo[1,2-a]pyridin-2-yl}ethyl)butanamide

Cat. No.: B6500897
CAS No.: 868977-76-8
M. Wt: 245.32 g/mol
InChI Key: LXYXPJJCKXLGAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{7-methylimidazo[1,2-a]pyridin-2-yl}ethyl)butanamide is an organic compound belonging to the class of imidazopyridines These compounds are characterized by an imidazole ring fused to a pyridine ring

Future Directions

The development of more efficient methods for the synthesis of imidazo[1,2-a]pyridines, particularly considering today’s environmental concerns combined with economic aspects, is necessary . Microwave-assisted organic reactions using dry media have attracted much interest because of the simplicity in operation, greater selectivity, and rapid synthesis of a variety of heterocyclic compounds .

Mechanism of Action

Target of Action

The primary targets of N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)butyramide are currently unknown. The compound is a derivative of imidazo[1,2-a]pyridine, which has been shown to possess a broad range of biological activity

Mode of Action

It is known that imidazo[1,2-a]pyridine derivatives can interact with various biological targets, leading to a range of effects . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Given the broad range of biological activity of imidazo[1,2-a]pyridine derivatives, it is likely that multiple pathways are affected

Result of Action

Imidazo[1,2-a]pyridine derivatives have been shown to have antimicrobial properties against staphylococcus aureus , suggesting that this compound may also have antimicrobial effects

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{7-methylimidazo[1,2-a]pyridin-2-yl}ethyl)butanamide typically involves the reaction of 7-methylimidazo[1,2-a]pyridine with an appropriate butanamide derivative. The reaction conditions often include the use of solvents such as toluene and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-{7-methylimidazo[1,2-a]pyridin-2-yl}ethyl)butanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine, iodine, and sodium methoxide. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvent environments .

Major Products

The major products formed from these reactions include halogenated derivatives and reduced forms of the compound.

Scientific Research Applications

N-(2-{7-methylimidazo[1,2-a]pyridin-2-yl}ethyl)butanamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazopyridine derivatives, such as:

Uniqueness

Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound for scientific research and industrial applications .

Properties

IUPAC Name

N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c1-3-4-14(18)15-7-5-12-10-17-8-6-11(2)9-13(17)16-12/h6,8-10H,3-5,7H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXYXPJJCKXLGAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCCC1=CN2C=CC(=CC2=N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.